(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
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Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
is a complex organic molecule that contains several heterocyclic rings, including 1,3,4-thiadiazole and benzo[c][1,2,5]thiadiazol . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,3,4-thiadiazole ring system contains a sulfur atom and two electron-donor nitrogen atoms, which can exhibit a wide variety of biological activity .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antibacterial potential. Notably, derivatives with 4-nitro and 3-nitro groups on the phenyl ring exhibited strong potency against Pseudomonas aeruginosa strains, surpassing the standard antibiotic ciprofloxacin .
- The synthesized molecules were also screened for antifungal activity. Their results were comparable to those of reference drugs, demonstrating potential against fungal strains such as T. harzianum and A. niger .
- In vitro studies assessed the cytotoxic effects of these compounds against cancer cell lines. The MTT assay revealed their impact on MCF-7 breast cancer cells and RPE-1 human cells .
- Further investigations focused on K562 chronic myeloid leukemia (CML) cells and other leukemia cell lines (Jurkat and MT-2). The synthesized compounds were evaluated for cytotoxicity, providing insights into their effects on leukemia cells .
- Ultrasound-mediated reactions, like the synthesis of these derivatives, have broader implications. They contribute to green chemistry by minimizing by-product formation and reducing energy consumption .
- Researchers explored the impact of functional groups on the phenyl ring of the 1,3,4-thiadiazol-2-amine moiety. The electron-withdrawing (NO2) group at para- and meta-positions significantly enhanced antibacterial activity .
Antibacterial Activity
Antifungal Properties
Anticancer Potential
Leukemia Research
Material Science Applications
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c20-13(9-1-2-11-12(7-9)18-23-17-11)19-5-3-10(4-6-19)21-14-16-15-8-22-14/h1-2,7-8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSJJNLRXSTJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole |
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